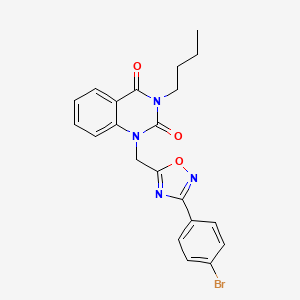

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione

描述

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione features a quinazoline-dione core substituted with a 4-bromophenyl-oxadiazole moiety and a butyl chain. Quinazoline-diones are recognized for their bioactivity, particularly in antimicrobial and anticancer contexts, due to their ability to interact with enzymes and receptors via hydrogen bonding and π-stacking . The 4-bromophenyl group enhances electrophilicity and halogen bonding, while the oxadiazole ring contributes to metabolic stability and lipophilicity . The butyl chain likely improves membrane permeability, a critical factor for bioavailability .

属性

IUPAC Name |

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-butylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O3/c1-2-3-12-25-20(27)16-6-4-5-7-17(16)26(21(25)28)13-18-23-19(24-29-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHSKCWGSBYFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 471.4 g/mol. The presence of the 1,2,4-oxadiazole ring is significant as it has been associated with various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:

- A study highlighted that derivatives of 1,3,4-oxadiazole demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

- Specific derivatives were tested for their effectiveness against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Anticancer Activity

Several studies have documented the anticancer potential of oxadiazole derivatives:

- Compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism often involves apoptosis induction and cell cycle arrest .

- A notable study found that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong cytotoxicity .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy:

- Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This action can potentially reduce inflammation in various models of inflammatory diseases .

Case Studies

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Dhumal et al. (2016) | Oxadiazole derivatives | Antitubercular | Strong inhibition of Mycobacterium bovis BCG |

| Bajaj et al. (2020) | Quinazoline derivatives | Anticancer | Significant cytotoxicity against MCF-7 and MDA-MB-231 |

| Izgi et al. (2021) | Oxadiazole derivatives | α-glucosidase inhibition | IC50 value of 0.46 mM |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with oxadiazole rings often inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.

- Receptor Modulation : These compounds may act on various receptors to modulate signaling pathways related to inflammation and cell survival.

- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death .

相似化合物的比较

Table 1: Key Structural Features and Bioactivities of Analogous Compounds

Notes:

- Oxadiazole vs. Triazole : The target compound’s 1,2,4-oxadiazole group (vs. triazole in ) offers greater metabolic stability, as triazoles are prone to tautomerism, which may reduce efficacy .

- Halogen Effects : The 4-bromophenyl group in the target compound and , and 8 improves binding affinity via halogen bonds, unlike hydroxyl-substituted analogs (), which rely on hydrogen bonding .

Physicochemical Properties

Table 2: Comparative Elemental Analysis and Spectral Data

*Hypothetical data based on analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。